Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate
Overview
Description
Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate, also known as ECDPC, is a compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid with a molecular weight of 441.9 g/mol and a melting point of 203-204°C. ECDPC has been studied for its ability to act as a ligand in coordination complexes, as well as its potential to be used as a catalyst in organic syntheses. In addition, ECDPC has been investigated for its potential to be used in the synthesis of various pharmaceuticals, such as anti-cancer drugs and antifungal agents.
Scientific Research Applications
Based on the information available, here is an overview of some potential scientific research applications of Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate:
α-Glucosidase Inhibitory Activity
This compound has been studied for its potential as an α-glucosidase inhibitor, which could be useful in the treatment of Type 2 diabetes by controlling glucose formation in the small intestine .
Synthesis of Biologically Active Compounds
Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate may be used in the synthesis of indole derivatives, which have applications in treating cancer cells, microbes, and various disorders .
Enzyme Inhibition Studies
Derivatives of this compound have been synthesized and screened for their inhibitory activity against enzymes like α-amylase and α-glucosidase, which are relevant in diabetes research .
Pharmaceutical Research
The compound’s derivatives are also explored for their potential use in pharmaceuticals with antiviral, anticancer, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c1-2-24-19(23)16-15(13-9-5-3-6-10-13)17(21-22-18(16)20)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVRLXRBMMFAGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN=C1Cl)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291859 | |
Record name | ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate | |
CAS RN |
54108-27-9 | |
Record name | NSC78767 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.